molecular formula C5H2Cl3N B1294687 2,3,6-Trichloropyridine CAS No. 6515-09-9

2,3,6-Trichloropyridine

Cat. No. B1294687
CAS RN: 6515-09-9
M. Wt: 182.43 g/mol
InChI Key: GPAKJVMKNDXBHH-UHFFFAOYSA-N
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Description

2,3,6-Trichloropyridine is a chlorinated pyridine derivative that is of interest due to its potential applications in various chemical syntheses and as an intermediate in the production of agrochemicals, pharmaceuticals, and other organic compounds. While the specific compound 2,3,6-trichloropyridine is not directly synthesized or analyzed in the provided papers, related chlorinated pyridines and their derivatives are frequently studied for their chemical properties and reactivity.

Synthesis Analysis

The synthesis of chlorinated pyridines and their derivatives is a topic of interest in several studies. For instance, the synthesis of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines is achieved by condensation reactions involving 2,6-bis(4-amino-5-mercapto-[1,2,4]-triazoles-2)pyridine with aromatic acids in the presence of phosphorus oxychloride . Another study describes the one-pot synthesis of 2,4,6-triarylpyridines using wet 2,4,6-trichloro-1,3,5-triazine (TCT) as a catalyst under solvent-free conditions . These methods highlight the versatility of pyridine derivatives in undergoing various chemical transformations to yield complex structures.

Molecular Structure Analysis

The molecular structures of synthesized pyridine derivatives are confirmed using techniques such as IR and NMR spectroscopies, as well as elemental analysis . In another study, X-ray crystallography is used to determine the structures of metal complexes formed with optically active triamines derived from 2,6-bis(aminomethyl)pyridine . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecules and their potential reactivity.

Chemical Reactions Analysis

Chlorinated pyridines participate in a variety of chemical reactions. For example, 2,4,6-triazido-3,5-dichloropyridine adds two molecules of dimethyl acetylenedicarboxylate to the azide groups at the 2- and 6-positions, demonstrating regioselective cycloaddition reactions . The reactivity of these compounds can be manipulated to achieve specific transformations, which is essential for the synthesis of targeted molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines are influenced by their molecular structure. The electrochemical behavior of certain pyridine derivatives indicates high ionization potentials and good affinity, which could be relevant for applications in electronic materials . The vibrational frequencies and chemical shifts of 2-chloro-6-(trifluoromethyl)pyridine are studied using both experimental techniques and theoretical calculations, providing insights into the compound's behavior in different environments . Additionally, the antimicrobial activities of some derivatives are evaluated, suggesting potential biological applications .

Scientific Research Applications

Application 1: Proteomics Research

  • Summary of the Application: 2,3,6-Trichloropyridine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Application 2: Synthesis of 3,5-Dichloro-2-arylpyridines

  • Summary of the Application: 2,3,6-Trichloropyridine is used in the synthesis of 3,5-dichloro-2-arylpyridines . These compounds are important in the field of organic chemistry.
  • Methods of Application: A palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,6-trichloropyridine with arylboronic acids in aqueous phase is used to synthesize 3,5-dichloro-2-arylpyridines .
  • Results or Outcomes: The method provides high yields of 3,5-dichloro-2-arylpyridines . The use of a simple Pd source, absence of ligands, and environmentally benign as well as mild reaction conditions are important features of this method .

Application 3: Catalyst

  • Summary of the Application: 2,3,6-Trichloropyridine can be used as a catalyst for various compounds, such as 2,3-dichloropyridine .

Application 4: Intermediate in Chemosynthesis

  • Summary of the Application: This compound can also be used as an intermediate in chemosynthesis .

Application 5: Nucleophilic Displacement Reaction

  • Summary of the Application: 2,3,6-Trichloropyridine is reported to undergo a nucleophilic displacement reaction in ionic liquid .

Safety And Hazards

2,3,6-Trichloropyridine causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

2,3,6-Trichloropyridine is a highly toxic organic compound with the chemical formula C5HCl3N. It is used for R&D purposes only and not for medicinal, household, or other uses . The future directions of 2,3,6-Trichloropyridine could be focused on its potential applications in various fields of chemistry, considering its reactivity and the possibility of introducing various functional groups into organic substrates .

properties

IUPAC Name

2,3,6-trichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3N/c6-3-1-2-4(7)9-5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAKJVMKNDXBHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073374
Record name 2,3,6-Trichloropyridine
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Molecular Weight

182.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,3,6-Trichloropyridine

CAS RN

6515-09-9, 29154-14-1
Record name 2,3,6-Trichloropyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,3,6-trichloro-
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Record name 2,3,6-Trichloropyridine
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Record name 2.3.6-Trichloropyridine
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Record name 2,3,6-Trichloropyridine
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Synthesis routes and methods I

Procedure details

To a 10 milliliter solution of 5 Normal sodium hydroxide was added a mixture of 5 grams of tetrachloro-4-hydrazinopyridine in 25 milliliters of isopropanol. The mixture was heated at its boiling point with rapid stirring for 2 hours. The mixture was mixed with 100 milliliters of water and the organic material extracted with methylene chloride. The organic phase was water washed and subjected to sublimation. The 2,5,6-trichloropyridine product was recovered in a yield of 1.85 grams (~ 51 percent of theoretical).
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100 mL
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Synthesis routes and methods II

Procedure details

Collins et al., J. Chem. Soc., (c); pages 167-174 (1971) teach that halogens ortho and para to the ring nitrogen in pentachloropyridine are reactive with hydrazine hydrate. This reference further teaches the formation of tetrahalo-4-hydroxy pyridine from the action of aqueous sodium hydroxide on tetrahalo-4-hydrazino pyridines. From this same starting material, 2,3,6-trichloropyridine is formed from the reaction with cuprous oxide in hot water.
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tetrahalo-4-hydroxy pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,6-Trichloropyridine
Reactant of Route 2
2,3,6-Trichloropyridine
Reactant of Route 3
2,3,6-Trichloropyridine
Reactant of Route 4
2,3,6-Trichloropyridine
Reactant of Route 5
2,3,6-Trichloropyridine
Reactant of Route 6
2,3,6-Trichloropyridine

Citations

For This Compound
61
Citations
L Tao, C Jie, Z Bingliang, W Kerou… - Plant Diseases & …, 2020 - search.ebscohost.com
Activated carbon supported palladium catalyst was prepared by excessive impregnation method. The performance of catalyst was evaluated by selective dechlorination of 2, 3, 6-…
Number of citations: 2 search.ebscohost.com
T Katoh, Y Tomata, T Tsukamoto, Y Nakada - Tetrahedron Letters, 2015 - Elsevier
We report a facile method for the difluorination of 3-substituted-2,6-dichloropyridines using cesium fluoride as a fluorination reagent in dimethyl sulfoxide. It is proposed that this method …
Number of citations: 13 www.sciencedirect.com
NE Nadia - Journal of the Chemical Society, Perkin Transactions 1, 1996 - pubs.rsc.org
Trichloro-1,2,4-triazine reacts with cycloheptene and cyclododecene to give the 2,6-dichloropyridine derivatives 6 and 7 via an intermediate dihydropyridine formed by Diels–Alder …
Number of citations: 15 pubs.rsc.org
F Binns, SM Roberts, H Suschitzky - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
The formation of 2,3,6-trichloropyridine, the main product from the reduction of pentachloropyridine with lithium aluminium hydride in ether has been rationalized on the basis of addition …
Number of citations: 6 pubs.rsc.org
NJ Foulger, BJ Wakefield - Journal of Organometallic Chemistry, 1974 - Elsevier
Metal—halogen exchange between octachloro-4,4′-bipyridine and two molar equivalents of n-butyllithium gives hexachloro-5,5′-dilithio-4,4′-bipyridine. On reaction with …
Number of citations: 22 www.sciencedirect.com
WW Crouch, HL Lochte - Journal of the American Chemical …, 1943 - ACS Publications
Diethylstrontium has been preparedfrom strontium and diethylzinc. In confirmation of an earlier prediction that organostrontium compounds would have the general high reactivity of …
Number of citations: 13 pubs.acs.org
E Ager, B Iddon, H Suschitzky - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
Tetrachloro-4-methylsulphonylpyridine (1a) reacted with small nucleophiles (eg NaCN, NaOH, NaOMe, and MeNH2) by exclusive displacement of the methylsulphonyl group, with NN-…
Number of citations: 13 pubs.rsc.org
F Binns, SM Roberts, H Suschitzky - Journal of the Chemical Society D …, 1969 - pubs.rsc.org
The formation of 2,3,6-trichloropyridine, the main product obtained by reduction of the title compound with lithium aluminium hydride is rationalized on the basis of deuteriation studies …
Number of citations: 2 pubs.rsc.org
FB Seibert, JW Nelson - Journal of the American Chemical …, 1943 - ACS Publications
The reaction of phosphorus pentachloride with glutarimide has been shown to occur with the spontaneous evolution of hydrogen chloride to form 2, 3, 6-trichloropyridine which was …
Number of citations: 31 pubs.acs.org
IAM Saraireh, M Altarawneh, MH Almatarneh - … and Theoretical Chemistry, 2018 - Elsevier
Thermochemical and geometrical parameters of all chlorinated compounds of pyridine were calculated with the CBS-QB3 composite method. Standard entropies, standard Gibbs free …
Number of citations: 1 www.sciencedirect.com

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